Cas no 404-89-7 (4-(2-bromoethyl)-2-fluoro-1-methoxybenzene)

4-(2-bromoethyl)-2-fluoro-1-methoxybenzene is a versatile organic compound with a bromoethyl group and a fluoro group attached to a benzene ring. It exhibits favorable stability and reactivity, making it suitable for various synthetic applications. The presence of a methoxy group enhances its solubility in organic solvents. This compound is well-suited for the synthesis of complex organic molecules and pharmaceutical intermediates.
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene structure
404-89-7 structure
Product Name:4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
CAS No:404-89-7
MF:C9H10BrFO
MW:233.077505588531
CID:324822
PubChem ID:53404111
Update Time:2025-06-25

4-(2-bromoethyl)-2-fluoro-1-methoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,4-(2-bromoethyl)-2-fluoro-1-methoxy-
    • 4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
    • 3-Fluor-4-methoxy-1-(2-brom-aethyl)-benzol
    • 3-Fluor-4-methoxy-phenaethylbromid
    • 3-Fluoro-4-methoxyphenethyl bromide
    • 4-(2-Brom-aethyl)-2-fluor-anisol
    • 4-(2-bromo-ethyl)-2-fluoro-1-methoxy-benzene
    • 4-(2-bromo-ethyl)-2-fluoro-anisole
    • AG-F-43552
    • Anisole,4-(2-bromoethyl)-2-fluoro- (8CI)
    • CTK4I3168
    • KB-237443
    • Methyl-[2-fluor-4-(2-brom-aethyl)-phenyl]-aether
    • SureCN2656831
    • DTXSID50695324
    • SCHEMBL2656831
    • AKOS012092112
    • A1-21336
    • XZVCZATZZWKEQJ-UHFFFAOYSA-N
    • EN300-1911755
    • 404-89-7
    • MDL: MFCD11110047
    • Inchi: 1S/C9H10BrFO/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6H,4-5H2,1H3
    • InChI Key: XZVCZATZZWKEQJ-UHFFFAOYSA-N
    • SMILES: BrCCC1C=CC(=C(C=1)F)OC

Computed Properties

  • Exact Mass: 231.9899
  • Monoisotopic Mass: 231.99
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 9.2A^2

Experimental Properties

  • PSA: 9.23

4-(2-bromoethyl)-2-fluoro-1-methoxybenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1911755-0.05g
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
404-89-7 95%
0.05g
$202.0 2023-09-17
Enamine
EN300-1911755-0.1g
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
404-89-7 95%
0.1g
$301.0 2023-09-17
Enamine
EN300-1911755-0.25g
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
404-89-7 95%
0.25g
$431.0 2023-09-17
Enamine
EN300-1911755-0.5g
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
404-89-7 95%
0.5g
$679.0 2023-09-17
Enamine
EN300-1911755-1.0g
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
404-89-7 95%
1g
$871.0 2023-06-02
Enamine
EN300-1911755-2.5g
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
404-89-7 95%
2.5g
$1707.0 2023-09-17
Enamine
EN300-1911755-5.0g
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
404-89-7 95%
5g
$2525.0 2023-06-02
Enamine
EN300-1911755-10.0g
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
404-89-7 95%
10g
$3746.0 2023-06-02
Enamine
EN300-1911755-1g
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
404-89-7 95%
1g
$871.0 2023-09-17
Enamine
EN300-1911755-5g
4-(2-bromoethyl)-2-fluoro-1-methoxybenzene
404-89-7 95%
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$2525.0 2023-09-17
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